molecular formula C17H16N2O3 B2792765 N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-29-4

N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2792765
CAS No.: 941881-29-4
M. Wt: 296.326
InChI Key: IDKRJBJYEIDDOI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a furo[3,2-b]pyridine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the formation of the furo[3,2-b]pyridine core followed by the introduction of the ethoxyphenyl and carboxamide groups. One common synthetic route involves the reaction of 2-ethoxybenzoyl chloride with 5-methylfuro[3,2-b]pyridine-2-amine under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.

    Biology: It is used in studies to understand its interactions with biological targets and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Industry: It can be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
  • N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
  • N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds with other substituents, such as hydroxy, methoxy, or chloro groups, which may have different properties and applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-3-21-14-7-5-4-6-12(14)19-17(20)16-10-13-15(22-16)9-8-11(2)18-13/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKRJBJYEIDDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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